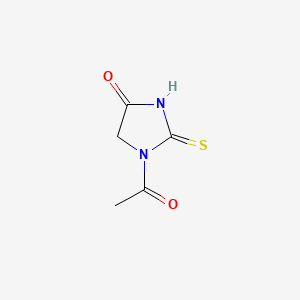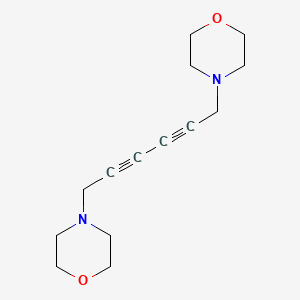
2-(1,3-Benzothiazol-2-ylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(1,3-Benzothiazol-2-ylamino)acetic acid" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The specific compound is characterized by the presence of an amino group attached to the benzothiazole moiety and an acetic acid group, which may confer unique chemical and physical properties as well as biological activity.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the formation of the thiazole ring followed by functionalization at various positions on the ring system. For example, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a related compound, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, demonstrating the versatility of synthetic approaches to such compounds . Similarly, other derivatives have been synthesized by reacting chloroacetylamino thiazoles with benzoxazole/benzimidazole-2-thioles . These methods often involve the use of acetone and potassium carbonate as the reaction medium and base, respectively.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. X-ray crystallography has been used to unambiguously determine the stereochemical structure of related compounds . The presence of different functional groups, such as amino, thioester, or imino groups, can significantly affect the molecular conformation and the potential for intermolecular interactions.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a range of chemical reactions, including decarboxylation, which has been observed for benzothiazol-2-yl glyoxylic acid and α-amino-benzothiazol-2-yl acetic acid hydrochloride . The decarboxylation process is influenced by factors such as the formation of a planar zwitterion and the stabilization of the intermediate carbanion. Other chemical reactions include the formation of oxadiazoles by cyclodehydration and the synthesis of 1-(benzothiazolylamino)methyl-2-naphthols via condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are determined by their molecular structure. For instance, the molecular mass characteristics of (2-benzothiazolon-3-yl)acetic acid-telechelic poly(ethylene oxides) were analyzed using MALDI-TOF mass spectrometry and size exclusion chromatography, revealing narrow molecular mass distributions and the degree of esterification . The presence of different substituents can also influence properties such as solubility, melting point, and reactivity. The antimicrobial activities of some benzothiazole derivatives have been investigated, showing significant levels of activity against various microorganisms .
Applications De Recherche Scientifique
Synthesis and Microbial Studies
2-(1,3-Benzothiazol-2-ylamino)acetic acid and related compounds have been used in the synthesis of new chemical derivatives with potential microbial applications. For instance, Patel and Agravat (2007) synthesized various benzothiazole derivatives and screened them for antibacterial and antifungal activities, indicating their potential in microbial studies (Patel & Agravat, 2007).
Corrosion Inhibition
This compound has applications in the field of corrosion inhibition. Hür et al. (2011) synthesized novel benzothiazole derivatives and investigated their effectiveness in protecting low carbon steel in acidic environments, demonstrating their potential as corrosion inhibitors (Hür et al., 2011).
Antimicrobial Activity
Further exploring its antimicrobial potential, Chavan and Pai (2007) investigated N-substituted-3-chloro-2-azetidinones derived from 2-aminobenzothiazole-6-carboxylic acid, demonstrating good to moderate antibacterial activity against various microorganisms (Chavan & Pai, 2007).
Anticancer Activity
In the realm of cancer research, benzothiazole derivatives have shown promise. Havrylyuk et al. (2010) conducted antitumor screening of 4-thiazolidinones with a benzothiazole moiety, revealing significant anticancer activity on various cancer cell lines (Havrylyuk et al., 2010).
Anti-inflammatory Activity
2-(1,3-Benzothiazol-2-ylamino)acetic acid derivatives have also been explored for their anti-inflammatory properties. Rathi et al. (2013) synthesized a series of derivatives and evaluated their in-vitro anti-inflammatory activity, finding significant results in some cases (Rathi et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular properties . They have shown inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against mycobacterium tuberculosis . The interaction of these compounds with their targets leads to the inhibition of the bacterial growth .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may affect pathways related to the growth and proliferation of mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have shown inhibitory effects against mycobacterium tuberculosis, suggesting that they may lead to the inhibition of bacterial growth .
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8(13)5-10-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWYPNHFJRHOKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332605 |
Source


|
| Record name | 2-(1,3-benzothiazol-2-ylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91192-36-8 |
Source


|
| Record name | 2-(1,3-benzothiazol-2-ylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)










